molecular formula C12H17N B11913461 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline

3-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11913461
M. Wt: 175.27 g/mol
InChI Key: ANNVARGEHOMQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the isoquinoline alkaloid family. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The 1,2,3,4-tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds with potent biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

3-Isopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound with similar biological activities.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with distinct pharmacological properties.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.

Uniqueness: 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its isopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17N/c1-9(2)12-7-10-5-3-4-6-11(10)8-13-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

ANNVARGEHOMQSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=CC=CC=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.